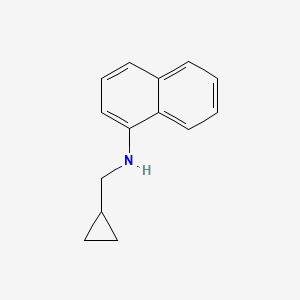
N-(cyclopropylmethyl)-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-1-naphthalenamine: is an organic compound that features a naphthalene ring system substituted with an amine group, which is further modified by a cyclopropylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-naphthalenamine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group in 1-nitronaphthalene is then reduced to an amine group, forming 1-naphthalenamine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron and hydrochloric acid.
Alkylation: The final step involves the alkylation of 1-naphthalenamine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclopropylmethyl)-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amine group or the naphthalene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Various reduced amine derivatives
Substitution: Halogenated naphthalenes
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-1-naphthalenamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(cyclopropylmethyl)-1-aminonaphthalene
- N-(cyclopropylmethyl)-2-naphthalenamine
- N-(cyclopropylmethyl)-1-naphthylamine
Uniqueness
N-(cyclopropylmethyl)-1-naphthalenamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
356539-36-1 |
|---|---|
Molekularformel |
C14H15N |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)naphthalen-1-amine |
InChI |
InChI=1S/C14H15N/c1-2-6-13-12(4-1)5-3-7-14(13)15-10-11-8-9-11/h1-7,11,15H,8-10H2 |
InChI-Schlüssel |
IOFBJGBFESDLHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)



![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)



![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)

![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
